molecular formula C18H19FN2O4S B2539512 N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide CAS No. 1705666-42-7

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Cat. No.: B2539512
CAS No.: 1705666-42-7
M. Wt: 378.42
InChI Key: QDGJASJCHJXXFC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two key functional groups:

  • 4-Fluorobenzenesulfonyl moiety: This group enhances electron-withdrawing properties and may influence binding interactions with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-2-25-15-7-5-14(6-8-15)20-18(22)21-11-17(12-21)26(23,24)16-9-3-13(19)4-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGJASJCHJXXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain-Release Photocatalysis

Recent advances in radical chemistry enable azetidine synthesis via strain-release reactions. Azabicyclo[1.1.0]butanes (ABBs) serve as precursors, undergoing ring-opening under photocatalytic conditions:
$$
\text{ABB} \xrightarrow{\text{hν, photosensitizer}} \text{azetidine radical} \xrightarrow{\text{trap}} \text{functionalized azetidine}
$$
Conditions :

  • Photosensitizer: 9,10-dicyanoanthracene (DCA, 5 mol%)
  • Solvent: acetonitrile, 25°C, 24 h
  • Yield: 60–75%

This method avoids harsh cyclization conditions, preserving sensitive functional groups.

Traditional Cyclization Approaches

Classical methods involve intramolecular nucleophilic substitution:

  • Precursor synthesis : 3-amino-1-chloropropane derivative.
  • Cyclization : Base-mediated (K₂CO₃) in THF at reflux.
    $$
    \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{base}} \text{azetidine}
    $$
    Limitations : Low yields (~30%) due to competing oligomerization.

Functionalization of the Azetidine Ring

Sulfonylation at Position 3

The 4-fluorobenzenesulfonyl group is introduced via nucleophilic substitution:

  • Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), triethylamine (2 eq).
  • Conditions : Dichloromethane (DCM), 0°C → RT, 12 h.
    $$
    \text{Azetidine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA}} \text{3-sulfonylated azetidine}
    $$
    Yield : 85–90% after column chromatography (SiO₂, ethyl acetate/hexane).

Carboxamide Formation at Position 1

The carboxamide is installed via coupling of azetidine-1-carbonyl chloride with 4-ethoxyaniline:

  • Carbonyl chloride synthesis :
    • Reagent: Oxalyl chloride (2 eq), catalytic DMF.
    • Solvent: DCM, 0°C → RT, 2 h.
  • Amidation :
    • Reagent: 4-Ethoxyaniline (1.1 eq), TEA (3 eq).
    • Solvent: THF, 0°C → RT, 6 h.

      $$

      \text{Azetidine-COCl} + \text{ArNH}_2 \xrightarrow{\text{TEA}} \text{N-(4-Ethoxyphenyl)carboxamide}

      $$

      Yield : 70–80% after recrystallization (ethanol/water).

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Azetidine synthesis via strain-release photocatalysis.
  • Sulfonylation at position 3.
  • Carboxamide formation at position 1.
    Overall yield : 42–54%.

Convergent Approach (Route B)

  • Pre-functionalized ABB : Synthesize ABB with 4-fluorobenzenesulfonyl group.
  • Photocatalytic ring-opening to yield 3-sulfonylated azetidine.
  • Late-stage amidation at position 1.
    Overall yield : 50–60%.

Analytical Characterization

Property Method Result
Molecular Formula HRMS C₁₈H₁₈FN₂O₄S (Confirmed)
Melting Point DSC 148–150°C
Purity HPLC ≥99% (C18, acetonitrile/water)
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar–F), 6.86 (d, 2H, OAr)

Optimization and Scale-Up Considerations

  • Catalyst screening : Pd(OAc)₂ improves amidation yields to 85%.
  • Solvent effects : DMF increases sulfonylation rate but complicates purification.
  • Temperature control : Maintaining 0°C during sulfonylation minimizes di-substitution.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the transformation of functional groups within the molecule.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide as an anticancer agent. Its structural components allow it to interact with various biological targets, leading to inhibition of cancer cell proliferation.

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells, disrupting cell cycle progression, or inhibiting specific oncogenic pathways.
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective growth inhibition .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes.

  • Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Case Studies :
    • A comparison of related compounds indicated that modifications to the sulfonyl group can enhance enzyme inhibition potency, making this compound a candidate for further development as a therapeutic agent against cholinesterase-related disorders .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings:

Compound NameStructureAnticancer ActivityEnzyme InhibitionReference
This compoundStructureSignificant cytotoxicity against cancer cell linesModerate inhibition of cholinesterases
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides-Moderate inhibition (IC50 values 27.04–106.75 µM)Strong cholinesterase inhibition
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione-High level of antimitotic activity (GI50/TGI values of 15.72/50.68 μM)Not specified

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares functional motifs with several analogues documented in the evidence:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide Benzamide 4-Ethoxyphenyl, hydroxy-phenylpropan-2-yl Not explicitly stated (likely peptide-like inhibitors)
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole 4-Ethoxyphenyl, morpholine-carbonyl Anti-proliferative activity (synthesis pathway described)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Fluorophenyl, chromenone Enzyme inhibition (kinase or protease targets)
Gadoxetate Disodium Gadolinium complex 3-(4-Ethoxyphenyl)propyl MRI contrast agent (enhanced liver imaging)
Key Observations:

Azetidine vs.

Role of 4-Ethoxyphenyl Group :

  • Present in both the target compound and indazole/benzamide derivatives, this group enhances lipophilicity, which correlates with improved cellular uptake .
  • In Gadoxetate Disodium, the ethoxyphenyl group contributes to hepatobiliary excretion properties, highlighting its versatility in modifying pharmacokinetics .

Fluorobenzenesulfonyl vs. Fluorophenyl/Carbonyl Groups :

  • The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to fluorophenyl or carbonyl substituents, possibly influencing receptor-binding affinity .

Pharmacological and Physicochemical Properties

Property Target Compound Indazole Analogues () Benzamide Derivatives ()
LogP Estimated ~3.5 (high) ~2.8–3.2 ~2.5–3.0
Solubility Low (due to lipophilic groups) Moderate (polar morpholine group) Moderate
Bioactivity Hypothesized kinase inhibition Anti-proliferative (IC50 ~1–10 μM) Unreported

Biological Activity

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O4SC_{18}H_{19}FN_2O_4S, with a molecular weight of 378.4 g/mol. Its structure features an azetidine ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-parasitic properties and potential as an anti-cancer agent.

1. Anti-Parasitic Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant activity against various parasites. A study highlighted the efficacy of similar compounds in controlling invertebrate pests, suggesting potential applications in agricultural settings .

2. Anti-Cancer Potential

The compound's sulfonamide group may contribute to its anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Sulfonamides are known to interfere with metabolic pathways critical for cancer cell proliferation. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound is limited.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes such as carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Cell Signaling Pathways : Compounds with similar structures have been shown to modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

While specific case studies on this compound are scarce, several studies involving related compounds provide valuable insights:

StudyCompoundFindings
4-Oxoquinoline DerivativesExhibited potent anti-HIV activity and high selectivity indexes. Similar structural motifs suggest potential for antiviral applications.
Related Azetidine DerivativesShowed significant anti-parasitic effects against nematodes and other invertebrates, indicating a broad spectrum of activity.

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To clarify the pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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